molecular formula C14H7Cl2FN2 B1393739 4,6-Dichloro-2-(4-fluorophenyl)quinazoline CAS No. 461036-88-4

4,6-Dichloro-2-(4-fluorophenyl)quinazoline

Cat. No.: B1393739
CAS No.: 461036-88-4
M. Wt: 293.1 g/mol
InChI Key: UWLPWQBWVAPHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the CAS Number: 461036-88-4. It has a molecular weight of 293.13 . The compound is white solid in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 293.13 .

Scientific Research Applications

Imaging Applications

Research has highlighted the use of quinazoline derivatives, closely related to 4,6-Dichloro-2-(4-fluorophenyl)quinazoline, in imaging applications. For instance, Fernandes et al. (2008) described the use of quinazoline derivatives in the development of rhenium and technetium complexes for potential use as biomarkers in EGFR-TK imaging. These complexes, labeled with (99m)Tc, showed promising results in vitro, inhibiting EGFR autophosphorylation and A431 cell growth, suggesting their utility in targeted imaging applications (Fernandes et al., 2008).

Antimicrobial and Anticancer Activity

Quinazoline derivatives have been reported to possess significant biological activities, including antimicrobial and anticancer properties. Raval et al. (2012) synthesized new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives and evaluated them for antimicrobial activity. Their results indicated the potential of these compounds in antimicrobial applications (Raval et al., 2012). Furthermore, Mphahlele et al. (2017) investigated the cytotoxicity of 5-styryltetrazolo[1,5-c]quinazolines against human breast adenocarcinoma and cervical cancer cells, demonstrating their potential in cancer therapy (Mphahlele et al., 2017).

Anti-Inflammatory and Analgesic Properties

Quinazoline derivatives have also shown potential in anti-inflammatory and analgesic applications. Sun et al. (2019) synthesized two fluorine-substituted quinazolin-2-amine derivatives and found them to exhibit significant anti-inflammatory activity, which was enhanced compared to the starting ketones (Sun et al., 2019). Dash et al. (2017) designed and synthesized a series of quinazoline-4-one/4-thione derivatives, which were screened for antimicrobial, analgesic, and anti-inflammatory properties, showing promising results (Dash et al., 2017).

Optoelectronic Material Applications

Research by Lipunova et al. (2018) emphasized the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. They highlighted the use of these compounds in the fabrication of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-2-(4-fluorophenyl)quinazoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect multiple signaling pathways within cells, leading to alterations in cellular functions. The interactions between this compound and these biomolecules are primarily based on binding affinities and the compound’s structural compatibility with the active sites of the enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is critical for cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to a cascade of effects that alter cellular functions. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the compound’s metabolism. The metabolic pathways of this compound can influence its bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its activity and function. For example, its ability to penetrate the blood-brain barrier can determine its potential as a therapeutic agent for neurological disorders .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. For instance, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can impact signaling pathways .

Properties

IUPAC Name

4,6-dichloro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLPWQBWVAPHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680057
Record name 4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461036-88-4
Record name 4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Reactant of Route 2
4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Reactant of Route 6
4,6-Dichloro-2-(4-fluorophenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.